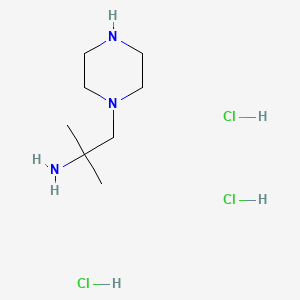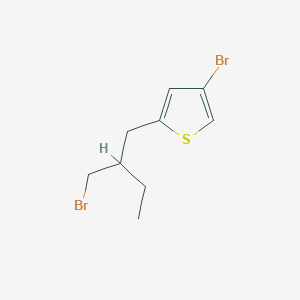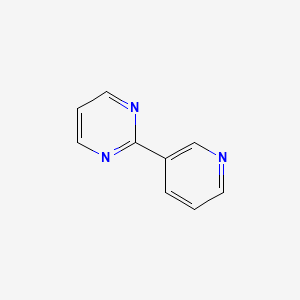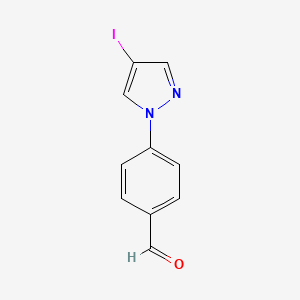
4-(4-Iodo-1h-pyrazol-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Iodo-1h-pyrazol-1-yl)benzaldehyde is a chemical compound characterized by the presence of an iodo-substituted pyrazole ring attached to a benzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Iodo-1h-pyrazol-1-yl)benzaldehyde typically involves the iodination of a pyrazole derivative followed by its coupling with benzaldehyde. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the pyrazole ring. The iodinated pyrazole is then reacted with benzaldehyde under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Iodo-1h-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation: Formation of 4-(4-Iodo-1h-pyrazol-1-yl)benzoic acid.
Reduction: Formation of 4-(4-Iodo-1h-pyrazol-1-yl)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-(4-Iodo-1h-pyrazol-1-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-(4-Iodo-1h-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4-(1H-Pyrazol-1-yl)benzaldehyde: Lacks the iodine substituent, which may result in different reactivity and biological activity.
4-(1H-Imidazol-1-yl)benzaldehyde: Contains an imidazole ring instead of a pyrazole ring, leading to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H7IN2O |
|---|---|
Molekulargewicht |
298.08 g/mol |
IUPAC-Name |
4-(4-iodopyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H7IN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H |
InChI-Schlüssel |
CQWYJCVBKSZPIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)N2C=C(C=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


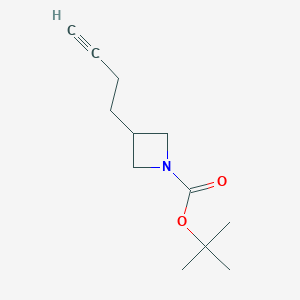

![4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13475101.png)
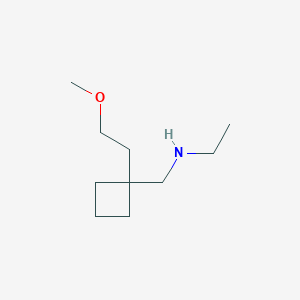
![Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13475127.png)
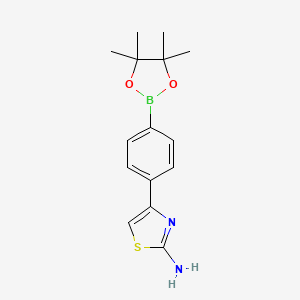
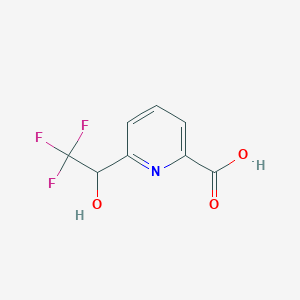
![3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B13475144.png)
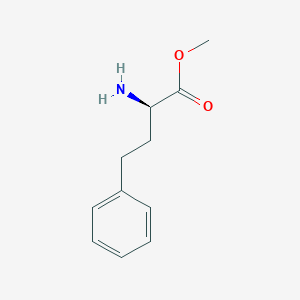
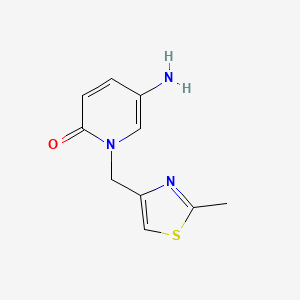
![6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13475154.png)
